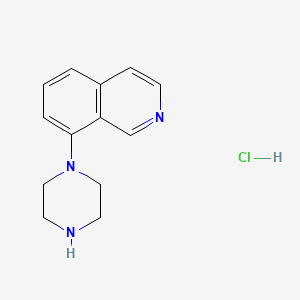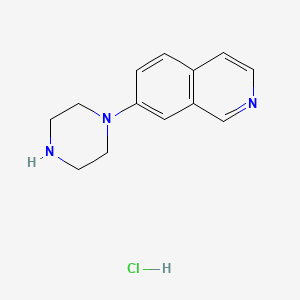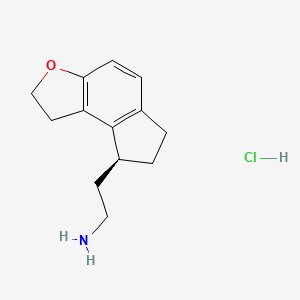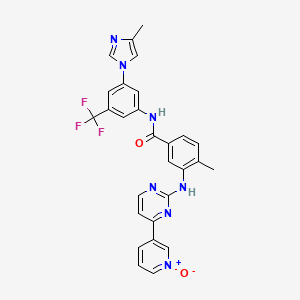
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisochinolin-2(1H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide . It has been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .
Synthesis Analysis
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The specific methods and procedures for the synthesis are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Hemmer der Monoaminoxidase (MAO)
Eine Reihe von (S)-1-Phenyl-3,4-dihydroisochinolin-2(1H)-carboxamid-Derivaten, die strukturell dem “(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisochinolin-2(1H)-carboxylat” ähneln, wurden synthetisiert und auf ihre Hemmwirkung gegen Monoaminoxidase (MAO)-A und -B evaluiert . Vier Verbindungen zeigten eine gute Hemmwirkung sowohl gegen MAO-A als auch MAO-B .
Selektive Hemmer von MAO-A
Zwei Verbindungen aus der gleichen Serie zeigten eine selektive Hemmwirkung gegen MAO-A, mit IC 50-Werten von 1,38 bzw. 2,48 µM .
Hemmer der Butyrylcholin-Esterase (BChE)
Während keine der Verbindungen eine Hemmwirkung gegen Acetylcholinesterase (AChE) zeigte, zeigten 12 Verbindungen eine Hemmwirkung gegen Butyrylcholin-Esterase (BChE) .
Nicht-zytotoxische Verbindungen
Keine der aktiven Verbindungen zeigte Zytotoxizität gegenüber L929-Zellen , was auf ein Potenzial für eine sichere Verwendung in biologischen Anwendungen hindeutet.
Molekular-Docking-Studien
Molekular-Docking zeigte mehrere wichtige Wechselwirkungen zwischen den aktiven Analoga und Aminosäureresten der Proteinrezeptoren . Diese Forschung ebnet den Weg für weitere Studien, die darauf abzielen, MAO- und ChE-Hemmer für die Behandlung von Depressionen und neurodegenerativen Erkrankungen zu entwickeln .
Potenzielle Anwendungen bei neurodegenerativen Erkrankungen
Aufgrund ihrer Hemmwirkung gegen MAO und BChE könnten diese Verbindungen potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie der Alzheimer-Krankheit haben .
Wirkmechanismus
Target of Action
The primary targets of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and-B , Acetylcholine Esterase (AChE) , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate interacts with its targets, inhibiting their activity. This inhibition prevents the degradation of neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO-A and-B, AChE, and BChE affects the biochemical pathways involving the neurotransmitters that these enzymes degrade. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects .
Result of Action
The result of the action of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is an increase in the levels of certain neurotransmitters due to the inhibition of their degradation. This can have various molecular and cellular effects, depending on the specific neurotransmitters involved .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through a multi-step reaction process involving the condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline followed by esterification and reduction reactions.", "Starting Materials": ["4-nitrophenylacetic acid", "1-phenyl-1,2,3,4-tetrahydroisoquinoline", "thionyl chloride", "triethylamine", "methanol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["Step 1: Condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline using thionyl chloride and triethylamine as catalysts to form 4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 2: Esterification of the intermediate product with methanol and acid catalyst to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate methyl ester", "Step 3: Reduction of the ester with sodium borohydride and acetic acid as catalysts to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 4: Purification of the final product through acid-base extraction and recrystallization using hydrochloric acid and sodium hydroxide as reagents."] } | |
CAS-Nummer |
1229227-22-8 |
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.396 |
IUPAC-Name |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
InChI-Schlüssel |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Synonyme |
(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester; p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)



![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)



